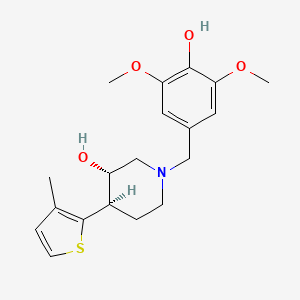![molecular formula C26H36N2O3 B3804695 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B3804695.png)
1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine
説明
1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized by a team of researchers led by Dr. David E. Nichols at Purdue University in the early 1990s. Since then, MP-10 has been extensively studied for its potential therapeutic applications in various fields of scientific research.
作用機序
The exact mechanism of action of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it is believed to act as a selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine also has affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A, as well as dopamine receptors.
Biochemical and Physiological Effects
1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been shown to produce a range of biochemical and physiological effects in various animal models. These effects include changes in brain activity, alterations in behavior and cognition, and modulation of neurotransmitter systems. 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has also been shown to have potential neuroprotective effects in certain models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine for lab experiments is its high selectivity and potency for the serotonin 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is its relatively short half-life, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine. One area of interest is the development of more selective and potent derivatives of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine for use in basic research and drug development. Another area of interest is the investigation of the potential therapeutic applications of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine for various neuropsychiatric disorders, such as depression, anxiety, and addiction. Finally, there is a need for further research on the mechanism of action of 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine and its effects on various neurotransmitter systems and brain circuits.
科学的研究の応用
1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In particular, 1-[3-(5-methyl-2-furyl)butyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been investigated for its potential as a treatment for various neuropsychiatric disorders, such as depression, anxiety, and addiction.
特性
IUPAC Name |
[2-[1-[3-(5-methylfuran-2-yl)butyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-20(24-11-10-21(2)30-24)12-17-27-18-13-22(14-19-27)31-25-9-5-4-8-23(25)26(29)28-15-6-3-7-16-28/h4-5,8-11,20,22H,3,6-7,12-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPNMRDKKFPTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R*,3R*)-3-(2-ethyl-1H-imidazol-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3804618.png)
![methyl (2S,4R)-1-methyl-4-({[(E)-2-phenylvinyl]sulfonyl}amino)pyrrolidine-2-carboxylate](/img/structure/B3804621.png)
![1-(4-{[(3,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3804623.png)
![(3S*,4S*)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B3804629.png)
![(2E)-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B3804638.png)

![N-[2-(1-azepanyl)-2-phenylethyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B3804654.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B3804655.png)

![2-[3-(1-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1H-pyrazol-3-yl)phenyl]-1,3-thiazole](/img/structure/B3804664.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinone](/img/structure/B3804669.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3804675.png)
![N,2-diethyl-4-methyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-oxazole-5-carboxamide](/img/structure/B3804693.png)
![5-(2,4-dimethoxyphenyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B3804697.png)